6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid
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Overview
Description
6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[34]octane-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of Functional Groups: The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using Boc anhydride in the presence of a base.
Hydroxylation: The hydroxyl group is introduced through a selective hydroxylation reaction, which may involve the use of oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Acidic conditions (e.g., HCl in dioxane) for Boc deprotection.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: Its unique spirocyclic structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The Boc protecting group plays a crucial role in controlling the reactivity and selectivity of the compound during these interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-[(Tert-butoxy)carbonyl]-2,2-dioxo-2lambda6-thia-6-azaspiro[3.4]octane-8-carboxylic acid
- 6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-8-carboxylic acid
Uniqueness
6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both hydroxyl and Boc-protected amine functionalities. This combination of features makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-5-4-12(8-14)6-13(18,7-12)9(15)16/h18H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
UHRZOUKPNOGDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)(C(=O)O)O |
Origin of Product |
United States |
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